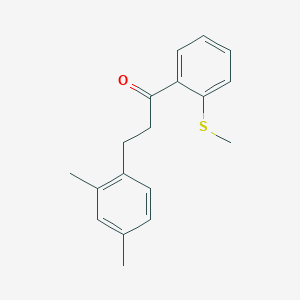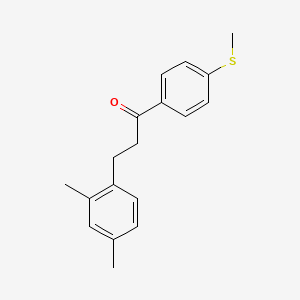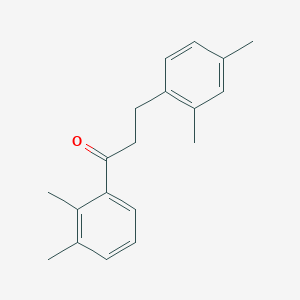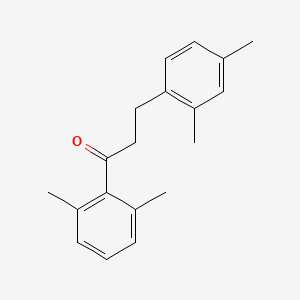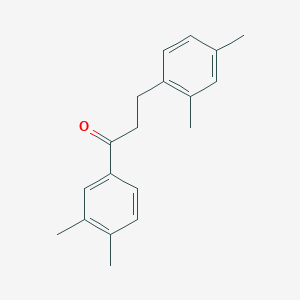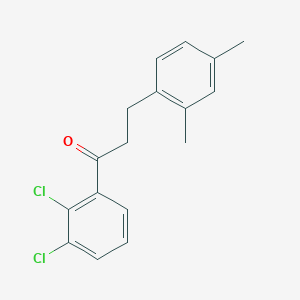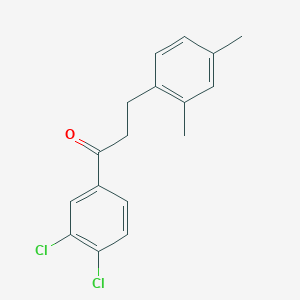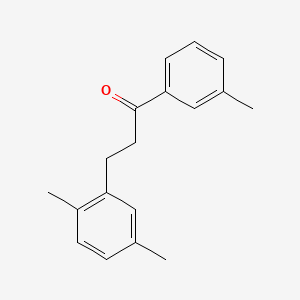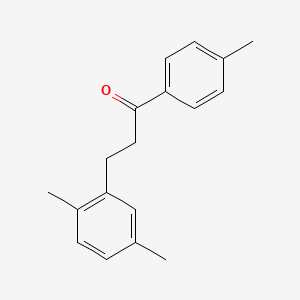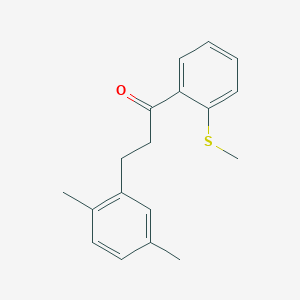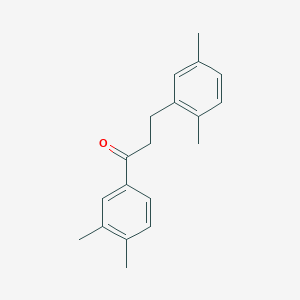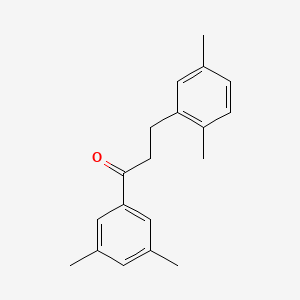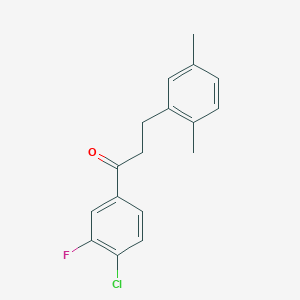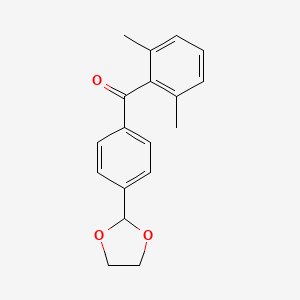
2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, also known as 4-(1,3-dioxolan-2-yl)-2,6-dimethylbenzophenone, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in organic solvents. Its chemical structure is composed of a benzophenone core with a methyl group at the 2 and 6 positions and a dioxolane ring at the 4 position. It is an important intermediate in the synthesis of other compounds, and it has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Fungicidal and Chemical Applications
Fungicidal Activities
Compounds structurally similar to 2,6-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone have demonstrated significant fungicidal activities. This is evident from the synthesis of derivatives involving ketalization of benzophenones and their subsequent use in alkylating sodium salts of imidazole or 1,2,4-triazole, which exhibit high fungicidal properties (Talismanov & Popkov, 2007).
Photoinduced Alkylation
In a study on photoinduced alkylation, the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone led to the generation of 1,3-dioxolan-2-yl radicals. These radicals were successfully trapped by α,β-unsaturated ketones, yielding monoprotected 1,4-diketones. The process shows promise as an alternative for the synthesis of 1,4-diketones via radical pathways (Mosca et al., 2001).
Photopolymerization Initiators
Novel Photoinitiators for Free Radical Polymerization
Benzophenone derivatives have been explored as photoinitiators for free radical polymerization. For instance, Benzophenone-di-1,3-dioxane (BP-DDO) was synthesized and found to efficiently initiate polymerization of acrylates and methacrylates, with an optimum cure rate influenced by the BP-DDO concentration and light intensity. Its performance was compared favorably against conventional benzophenone photoinitiators (Wang Kemin et al., 2011). Similarly, Benzophenone-1,3-dioxane (BP-DO) has been identified as a potential substitute for conventional initiator systems due to its capability as a hydrogen abstraction type photoinitiator for free radical polymerization without requiring an additional hydrogen donor (Kemin Wang et al., 2010).
Catalysis and Reactivity
Catalysis and Heterogeneous Condensation
The compound's derivatives have been investigated for their potential as catalysts and in heterogeneous condensation processes. In one study, glycerol's acid-catalyzed condensation with various aldehydes and ketones in the presence of different solid acids was explored. This process led to the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, with a particular focus on promoting the formation of [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Propiedades
IUPAC Name |
(2,6-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-4-3-5-13(2)16(12)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMGGXAHGPDJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645117 |
Source


|
| Record name | (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898760-25-3 |
Source


|
| Record name | (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

